molecular formula C12H13ClFNO B8277102 (5-Chloro-2-fluorophenyl)(piperidin-4-yl)methanone

(5-Chloro-2-fluorophenyl)(piperidin-4-yl)methanone

Cat. No. B8277102
M. Wt: 241.69 g/mol
InChI Key: KRPBZWPBOUXLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-2-fluorophenyl)(piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C12H13ClFNO and its molecular weight is 241.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-2-fluorophenyl)(piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-fluorophenyl)(piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Chloro-2-fluorophenyl)(piperidin-4-yl)methanone

Molecular Formula

C12H13ClFNO

Molecular Weight

241.69 g/mol

IUPAC Name

(5-chloro-2-fluorophenyl)-piperidin-4-ylmethanone

InChI

InChI=1S/C12H13ClFNO/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2

InChI Key

KRPBZWPBOUXLHR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate (287.9 mg, 0.843 mmol) in dioxane (2.41 mL) was treated with HCl (2.11 mL, 8.43 mmol) at rt and the resulting reaction mixture was stirred overnight. The reaction mixture was diluted with hexanes and filtered by suction to afford (5-chloro-2-fluorophenyl)(piperidin-4-yl)methanone as its HCl salt (146 mg, 62.3%) as a yellow solid. ESI-MS m/z [M+H]+242.20.
Quantity
287.9 mg
Type
reactant
Reaction Step One
Name
Quantity
2.11 mL
Type
reactant
Reaction Step One
Quantity
2.41 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
62.3%

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